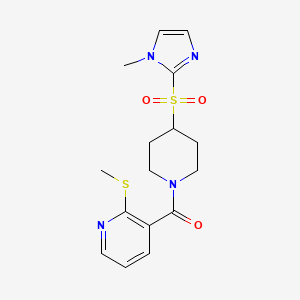
(4-((1-méthyl-1H-imidazol-2-yl)sulfonyl)pipéridin-1-yl)(2-(méthylthio)pyridin-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group derived from 1-methyl-1H-imidazole and a methanone group attached to a pyridine ring substituted with a methylthio group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development.
Industry: : It can be used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common approach is to first synthesize the 1-methyl-1H-imidazole-2-sulfonyl chloride, which can then be reacted with piperidine to form the corresponding sulfonyl piperidine derivative. Subsequently, the pyridine derivative can be synthesized and then coupled with the sulfonyl piperidine using appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The imidazole ring can be reduced to form imidazolines.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of imidazolines.
Substitution: : Formation of various substituted piperidines.
Mécanisme D'action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents.
Piperidine derivatives: : These compounds contain the piperidine ring but may have different functional groups attached.
Pyridine derivatives: : These compounds contain the pyridine ring but may have different substituents.
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone .
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-19-11-8-18-16(19)25(22,23)12-5-9-20(10-6-12)15(21)13-4-3-7-17-14(13)24-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJOPTVLIURDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)




![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide](/img/structure/B2448797.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)
![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
![5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2448810.png)
![N-cyclopentyl-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2448811.png)
